5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole
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Overview
Description
5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole is a synthetic organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring substituted with a chloro group at the 5-position and a 1-(4-fluorophenoxy)ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Chloro Group: Chlorination of the benzoxazole ring at the 5-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 1-(4-fluorophenoxy)ethyl Group: This step involves the reaction of the chlorinated benzoxazole with 4-fluorophenol and an appropriate alkylating agent, such as ethyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro and fluorophenoxy groups, potentially yielding dehalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research has investigated its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[1-(4-chlorophenoxy)ethyl]-1,3-benzoxazole
- 5-chloro-2-[1-(4-bromophenoxy)ethyl]-1,3-benzoxazole
- 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1,3-benzoxazole
Uniqueness
5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1,3-benzoxazole is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
Properties
CAS No. |
2413869-85-7 |
---|---|
Molecular Formula |
C15H11ClFNO2 |
Molecular Weight |
291.7 |
Purity |
95 |
Origin of Product |
United States |
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